molecular formula C6H7BrN2O B13669469 5-(Aminomethyl)-6-bromopyridin-3-ol

5-(Aminomethyl)-6-bromopyridin-3-ol

Cat. No.: B13669469
M. Wt: 203.04 g/mol
InChI Key: BZINSZYNIYZIRR-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-6-bromopyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 5-position and a bromine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-bromopyridin-3-ol typically involves multi-step organic reactions. One common method includes the bromination of 3-hydroxypyridine followed by the introduction of the aminomethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The aminomethylation can be achieved using formaldehyde and ammonium chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-6-bromopyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium azide (NaN₃), Potassium thiocyanate (KSCN)

Major Products Formed

    Oxidation: 5-(Aminomethyl)-6-bromopyridin-3-one

    Reduction: 5-(Aminomethyl)pyridin-3-ol

    Substitution: 5-(Aminomethyl)-6-azidopyridin-3-ol, 5-(Aminomethyl)-6-thiocyanatopyridin-3-ol

Scientific Research Applications

5-(Aminomethyl)-6-bromopyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-6-bromopyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-2-bromopyridin-3-ol
  • 5-(Aminomethyl)-6-chloropyridin-3-ol
  • 5-(Aminomethyl)-6-fluoropyridin-3-ol

Comparison

Compared to its analogs, 5-(Aminomethyl)-6-bromopyridin-3-ol exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it more versatile in synthetic applications. Additionally, the bromine atom can participate in halogen bonding, which can enhance its binding affinity to biological targets .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

5-(aminomethyl)-6-bromopyridin-3-ol

InChI

InChI=1S/C6H7BrN2O/c7-6-4(2-8)1-5(10)3-9-6/h1,3,10H,2,8H2

InChI Key

BZINSZYNIYZIRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CN)Br)O

Origin of Product

United States

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